molecular formula C10H10F3N B2501431 (+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline CAS No. 1416432-51-3

(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline

Cat. No.: B2501431
CAS No.: 1416432-51-3
M. Wt: 201.192
InChI Key: RGMSYPHSYJUPSR-BDAKNGLRSA-N
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Description

(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline is an organic compound with the molecular formula C10H10F3N It features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety

Preparation Methods

The synthesis of (+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the aniline moiety: This can be done through nucleophilic aromatic substitution reactions, where an aniline derivative is reacted with the cyclopropyl intermediate.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced into the aromatic ring.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropyl ring provides rigidity to the molecule, which can influence its overall conformation and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline can be compared with other similar compounds, such as:

    (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline: This compound has the trifluoromethyl group attached at a different position on the aniline ring, which can affect its reactivity and binding properties.

    (+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)phenol: Here, the aniline moiety is replaced with a phenol group, leading to different chemical and biological properties.

    (+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)benzene:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-5-8(9)6-2-1-3-7(14)4-6/h1-4,8-9H,5,14H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMSYPHSYJUPSR-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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